molecular formula C9H7ClN6O3 B10954837 N-(2-chloropyridin-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(2-chloropyridin-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B10954837
M. Wt: 282.64 g/mol
InChI Key: WOQALJXMQSTGDV-UHFFFAOYSA-N
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Description

N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with a chlorine atom and a triazole ring substituted with a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Triazole Derivative: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.

    Coupling Reaction: The final step involves coupling the chlorinated pyridine derivative with the triazole derivative under suitable conditions, possibly using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE: can be compared with other heterocyclic compounds like:

Uniqueness

The presence of both a nitro group and a triazole ring in N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C9H7ClN6O3

Molecular Weight

282.64 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C9H7ClN6O3/c10-8-6(2-1-3-11-8)13-7(17)4-15-5-12-9(14-15)16(18)19/h1-3,5H,4H2,(H,13,17)

InChI Key

WOQALJXMQSTGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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